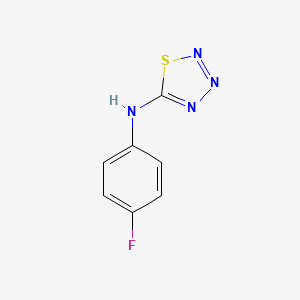![molecular formula C16H16N4O2S B2525380 N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide CAS No. 851131-20-9](/img/structure/B2525380.png)
N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide" is a heterocyclic compound that appears to be related to various pharmacologically active substances. Although the exact compound is not described in the provided papers, the structural motifs present in the compound, such as the isoxazole and imidazole rings, as well as the acetamide group, are commonly found in molecules with significant biological activities.
Synthesis Analysis
The synthesis of related compounds involves the formation of heterocyclic rings followed by functional group transformations. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide involves a method that could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the specific isoxazole and imidazole substituents required for the target molecule .
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core heterocyclic rings. For the target compound, similar analytical techniques would be employed to establish its structure .
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the thioacetamide group, which could undergo various chemical transformations. The related compounds described in the papers show that the thioacetamide moiety can react with mercapto derivatives to yield substituted thioacetamides, suggesting that the target compound might also participate in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can affect properties like solubility, melting point, and stability. The biological evaluation of similar compounds has shown that they can possess anticancer activity, as seen in the study where derivatives were tested against human lung adenocarcinoma cells and mouse embryoblast cell lines . The target compound's properties would need to be empirically determined, but it is reasonable to expect that it would exhibit properties consistent with other heterocyclic acetamides.
科学的研究の応用
Synthesis and Biological Evaluation
A study focused on synthesizing derivatives, such as 5-methyl-4-phenyl thiazole derivatives, for anticancer activity. These derivatives were created by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives, including structures similar to the given compound. The derivatives showed selective cytotoxicity against human lung adenocarcinoma cells, with some compounds exhibiting high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).
Antimicrobial and Antioxidant Activities
Another study explored the synthesis and characterization of pyrazole-acetamide derivatives, showing significant antioxidant activity. These compounds were tested for their antioxidant potential using various in vitro methods, indicating that the ligands and their complexes possess considerable antioxidant properties (Chkirate et al., 2019).
Antimicrobial Evaluation of Isoxazole-substituted Derivatives
N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides were synthesized and screened for in vitro antimicrobial activity against bacterial and fungal strains. Some compounds displayed good activity, suggesting their potential as antimicrobial agents (Marri et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-4-3-5-13(8-11)20-7-6-17-16(20)23-10-15(21)18-14-9-12(2)22-19-14/h3-9H,10H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPKZCYDQCTQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)
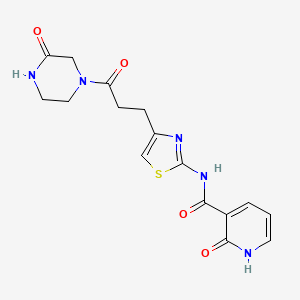
![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)
![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)
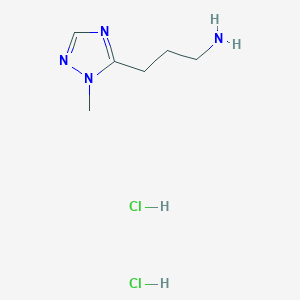
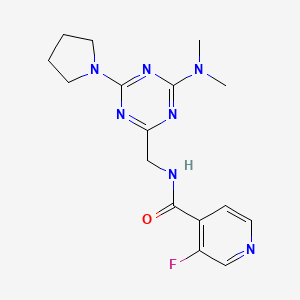
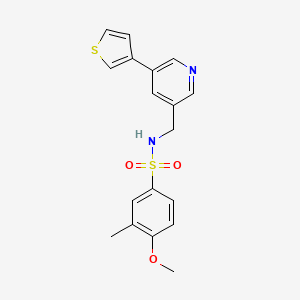
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)
![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)
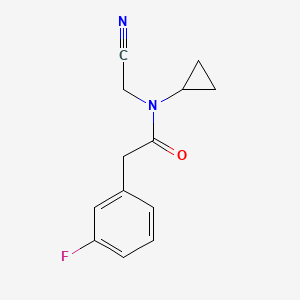
![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)
![Spiro[2H-indene-3,4'-oxane]-1-one](/img/structure/B2525316.png)
![3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2525317.png)
